Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)-

Description

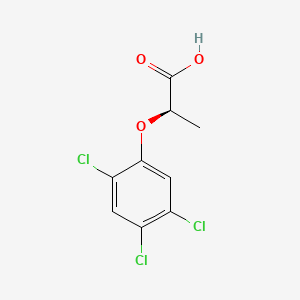

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)- (CAS RN 93-72-1), also known as Fenoprop or Silvex, is a chlorinated phenoxy herbicide belonging to the phenoxy carboxylic acid family. Structurally, it features a propanoic acid backbone substituted with a 2,4,5-trichlorophenoxy group at the second carbon (α-position). The (R)-enantiomer is the biologically active form, exhibiting herbicidal activity by mimicking plant auxins, disrupting growth regulation in broadleaf weeds . Historically, it was widely used in agriculture and forestry but faced regulatory restrictions due to concerns about dioxin contamination (e.g., 2,3,7,8-TCDD) during synthesis and environmental persistence .

Key properties:

Properties

CAS No. |

30365-50-5 |

|---|---|

Molecular Formula |

C9H7Cl3O3 |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

(2R)-2-(2,4,5-trichlorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m1/s1 |

InChI Key |

ZLSWBLPERHFHIS-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- involves the reaction of 2,4,5-trichlorophenol with propionic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures. Industrial production methods often involve the use of high-pressure reactors to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions[][3].

Scientific Research Applications

Herbicidal Applications

The primary application of Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)- is as an herbicide. It is effective against a wide range of weeds and is utilized in various formulations for crop protection. The mechanism of action involves mimicking the auxin growth hormone indoleacetic acid (IAA), leading to rapid and uncontrolled growth in target plants, ultimately causing their death .

Key Features:

- Broad-spectrum Activity: Effective against numerous weed species.

- Application Methods: Can be sprayed on crops to control unwanted vegetation.

- Environmental Impact: Studies indicate varying levels of toxicity to non-target species, including mammals and aquatic organisms.

Research Applications

In addition to its agricultural uses, Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)- serves as a valuable tool in research settings. It is employed to study plant growth regulation and herbicide resistance mechanisms. Research has demonstrated its ability to disrupt hormonal signaling pathways in plants .

Case Studies:

- Plant Hormonal Studies: Investigations into how this compound affects plant growth hormones can provide insights into herbicide resistance and plant physiology.

- Toxicological Assessments: Various studies have assessed the compound's chronic toxicity effects on different organisms, contributing to understanding its environmental impact.

Environmental and Health Considerations

While Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)- is effective as a herbicide, its environmental fate and potential health risks are critical considerations. Studies have shown that exposure to chlorophenoxy herbicides can be associated with certain health risks in humans and wildlife .

Health Risk Assessments:

- The U.S. Environmental Protection Agency has conducted assessments regarding the carcinogenic potential of this compound. Current evaluations categorize it as "not classifiable as to human carcinogenicity" based on available data .

- Chronic exposure studies indicate potential non-carcinogenic effects that warrant further investigation.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth and development pathways .

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

| Property | 2,4,5-TP | 2,4-D | MCPA | Dichloroprop |

|---|---|---|---|---|

| Molecular Weight | 269.50 | 221.04 | 200.62 | 233.07 |

| pKa | ~3.0 (carboxylic acid) | ~2.8 | ~3.1 | ~3.0 |

| LogP | 3.2 (estimated) | 2.8 | 3.0 | 2.9 |

| Water Solubility | 50 mg/L (acid form) | 890 mg/L | 825 mg/L | 350 mg/L |

| Salt Form | Potassium salt | Sodium salt | Sodium salt | Amine salt |

Environmental Impact and Regulatory Status

- Dioxin Contamination : 2,4,5-TP synthesis historically generated 2,3,7,8-TCDD, leading to bans in the U.S. (1985) and EU under the Stockholm Convention .

- Environmental Persistence : Half-life in soil ranges from 30–90 days, longer than 2,4-D (7–14 days) due to reduced microbial degradation .

- Regulatory Status :

Analytical Methods

Reversed-phase HPLC and LC-MS/MS are standard for detection. Key parameters:

| Compound | Retention Time (min) | Precursor Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2,4,5-TP | 6.25 | 268.7 | -25 |

| 2,4-D | 5.09 | 252.7 | -20 |

Biological Activity

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, commonly known as Fenoprop or 2,4,5-TP, is a synthetic herbicide belonging to the phenoxy acid family. Its structural modification from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) to a propionic acid derivative enhances its biological activity and specificity in agricultural applications. This article delves into the compound's biological activity, focusing on its mechanisms of action, environmental persistence, and potential health implications.

Fenoprop features a chiral center due to the presence of an additional methyl group in its propionic acid moiety. The (R)-enantiomer is primarily responsible for its biological activity. Its molecular formula is , and it exhibits moderate water solubility.

Fenoprop mimics the natural plant hormone indoleacetic acid (IAA), leading to rapid and uncontrolled growth in plants. This auxin-mimicking action disrupts normal hormonal balances within plant systems, resulting in abnormal growth patterns and eventual plant death. The compound's mode of action can be summarized as follows:

- Target : Indoleacetic acid (IAA)

- Biochemical Pathways : Disruption of plant growth hormone balance

- Result : Induced uncontrolled growth in target plants

Biological Activity and Environmental Persistence

Research highlights the compound's varying degradation rates in different environmental conditions. A study indicated that Fenoprop is one of the more persistent compounds among phenoxy herbicides. After 47 days of aerobic incubation with activated sludge, only about 40% of the (R)-enantiomer was degraded, while the (S)-enantiomer remained largely unchanged . This persistence raises concerns about its accumulation in ecosystems.

Table 1: Degradation Rates of Phenoxy Herbicides

| Compound | Degradation Rate (%) | Persistence Period (Days) |

|---|---|---|

| (R)-2-(2,4,5-trichlorophenoxy)propanoic acid | ~40% | 47 |

| (S)-2-(2,4,5-trichlorophenoxy)propanoic acid | ~0% | 47 |

Toxicological Studies

Epidemiological studies have explored the potential health risks associated with exposure to chlorophenoxy herbicides like Fenoprop. Some studies suggest a statistically significant association between exposure and soft-tissue sarcomas and non-Hodgkin lymphoma among agricultural workers . However, other studies have not found consistent links between exposure and increased cancer risk .

Case Studies

- Swedish Case-Control Studies : These studies indicated a significant association between chlorophenoxy herbicides and soft-tissue sarcomas among forestry workers .

- UK Cohort Study : A cohort study involving male employees at a pesticide manufacturing company found no general excess mortality from cancer related to exposure to Fenoprop .

- New Zealand Study : A case-control study did not demonstrate an increased risk of soft-tissue sarcoma among individuals exposed to chlorophenoxy herbicides .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying (R)-2-(2,4,5-trichlorophenoxy)propanoic acid in environmental samples?

- Methodology : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is widely used. Key parameters include:

- Precursor ion : m/z 268.7 (base peak) and 266.7.

- Product ions : m/z 196.9 and 195.0 for fragmentation.

- Collision energy : -25 eV and -16 eV, respectively .

- Retention time : ~6.25 minutes under reversed-phase conditions .

- Validation : Include recovery studies (e.g., spiked water matrices) and limit of detection (LOD) assessments.

Q. How can the synthetic route for (R)-2-(2,4,5-trichlorophenoxy)propanoic acid be optimized for enantiomeric purity?

- Synthesis Steps :

Start with 2,4,5-trichlorophenol and (R)-2-chloropropanoic acid.

Use acid-catalyzed esterification followed by hydrolysis under controlled pH.

- Critical Factors :

- Catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid).

- Reaction temperature (<60°C to minimize racemization).

- Chiral HPLC or polarimetry for purity verification .

Q. What are the key spectroscopic characteristics for structural confirmation?

- Infrared (IR) Spectroscopy :

- Peaks at 1730–1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C ether linkage).

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : δ 1.5–1.7 ppm (CH₃), δ 4.5–5.0 ppm (OCH).

- ¹³C NMR : δ 175–180 ppm (COOH), δ 110–120 ppm (aromatic Cl-substituted carbons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives of 2,4,5-TP under varying environmental conditions?

- Experimental Design :

- Compare photolytic (UV light) vs. microbial degradation pathways.

- Use isotopically labeled compounds (e.g., ¹³C or deuterated analogs) to track pathways.

- Data Analysis :

- Apply kinetic modeling (e.g., pseudo-first-order kinetics) and cross-validate with LC-HRMS to identify degradation byproducts .

Q. What strategies are effective for enantiomeric resolution of 2,4,5-TP in complex matrices?

- Chromatographic Methods :

- Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Mobile phase: Hexane/isopropanol with 0.1% trifluoroacetic acid.

- Mechanistic Insight :

- Hydrogen bonding and π-π interactions dominate enantioselectivity.

- Validate with circular dichroism (CD) spectroscopy .

Q. What is the mechanistic basis for the herbicidal activity of (R)-2,4,5-TP compared to its (S)-enantiomer?

- In Vitro Assays :

- Receptor-binding studies using plant auxin-binding protein 1 (ABP1).

- Molecular Dynamics (MD) Simulations :

- Analyze binding affinity differences due to stereospecific interactions.

- Field Trials :

- Compare phytotoxicity in model plants (e.g., Arabidopsis) at controlled doses .

Safety and Environmental Impact

Q. What are the best practices for handling and disposing of 2,4,5-TP in laboratory settings?

- Handling :

- Use acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and fume hoods.

- Waste Management :

- Classify as F027 hazardous waste (EPA). Neutralize with NaOH before disposal in designated containers .

Q. How does the environmental persistence of 2,4,5-TP correlate with soil organic matter (SOM) content?

- Experimental Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.